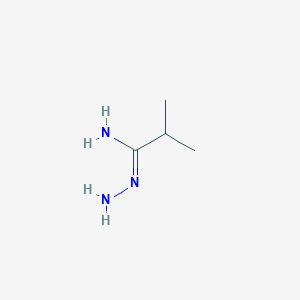

2-Methylpropanimidohydrazide

説明

Structure

3D Structure

特性

IUPAC Name |

N'-amino-2-methylpropanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3/c1-3(2)4(5)7-6/h3H,6H2,1-2H3,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKFHSCRGOBBOJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)/C(=N/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Methylpropanimidohydrazide

Postulated Synthetic Routes to 2-Methylpropanimidohydrazide

Given the lack of specific literature, the synthesis of this compound can be hypothetically approached through adaptations of known methods for forming related structures, such as amidines and hydrazides. A primary and theoretically viable route would involve the direct reaction of an isobutyronitrile (B166230) derivative with hydrazine (B178648).

A classical approach to the synthesis of related compounds is the Pinner reaction. This acid-catalyzed reaction of a nitrile with an alcohol typically forms an imino ester salt, known as a Pinner salt. It is conceivable that a modified Pinner-type reaction, substituting hydrazine for the alcohol, could yield the desired imidohydrazide. This proposed pathway would involve the activation of isobutyronitrile with an acid, such as hydrogen chloride, to form a reactive nitrilium ion. Subsequent nucleophilic attack by hydrazine would, after proton transfer and loss of the catalyst, theoretically yield this compound.

Another potential, though less direct, route could involve the synthesis of an intermediate, such as an isobutyrimidate, which could then be reacted with hydrazine. For instance, isobutyronitrile could be reacted with an alcohol in the presence of a strong acid to form the corresponding isobutyrimidate. This intermediate could then undergo nucleophilic substitution with hydrazine, where the alkoxy group is displaced to form the target imidohydrazide.

Theoretical Optimization of Proposed Synthetic Procedures

Optimization of these hypothetical syntheses would require systematic investigation of several reaction parameters. A data table outlining potential areas for optimization is presented below.

| Parameter | Range/Variables to Investigate | Rationale |

| Solvent | Aprotic (e.g., Dichloromethane, THF), Protic (e.g., Ethanol, Methanol) | Solvent polarity can significantly influence the reaction rate and equilibrium position. |

| Temperature | -20°C to 80°C | Lower temperatures may be necessary to control exothermicity and prevent side reactions, while higher temperatures could increase the reaction rate. |

| Catalyst | HCl, HBr, Lewis Acids (e.g., AlCl₃, BF₃·OEt₂) | The choice and concentration of the acid catalyst are critical for the activation of the nitrile group. |

| Reactant Ratio | Stoichiometric to excess hydrazine | An excess of hydrazine might be required to drive the reaction to completion and minimize the formation of by-products. |

Novel Catalytic Approaches in a Hypothetical Synthesis

While traditional methods rely on stoichiometric acid catalysts, modern synthetic chemistry offers catalytic alternatives. For the proposed synthesis of this compound, the use of heterogeneous acid catalysts could be explored. Materials such as acidic resins or zeolites could facilitate the reaction, offering advantages in terms of catalyst recovery and purification of the product.

Furthermore, metal-catalyzed approaches, though less common for this type of transformation, could be considered. Certain transition metal complexes are known to activate nitriles towards nucleophilic attack. An investigation into catalysts based on metals like copper or zinc might yield a novel and efficient synthetic route.

Green Chemistry Principles in a Theoretical Production

Applying green chemistry principles to the hypothetical production of this compound would focus on several key areas. The ideal synthesis would utilize non-toxic, renewable starting materials and solvents. For instance, if a solvent is necessary, a bio-based solvent could be considered.

Atom economy would be another critical factor. The direct addition of hydrazine to isobutyronitrile would be the most atom-economical route, as it would, in theory, produce the desired product without any by-products. The use of a recyclable heterogeneous catalyst would also contribute to the "greenness" of the process by minimizing waste.

Mechanistic Investigations of Postulated Formation Reactions

The mechanism of the proposed acid-catalyzed reaction of isobutyronitrile with hydrazine would likely proceed through the following steps:

Protonation of the Nitrile: The nitrogen atom of the isobutyronitrile is protonated by the acid catalyst, forming a highly electrophilic nitrilium ion.

Nucleophilic Attack: A molecule of hydrazine, acting as a nucleophile, attacks the carbon atom of the nitrilium ion.

Proton Transfer: A proton is transferred from the newly added hydrazine moiety to the nitrogen of the original nitrile.

Deprotonation: The resulting intermediate is deprotonated to yield the final this compound product and regenerate the acid catalyst.

Experimental verification of this mechanism could be achieved through kinetic studies and the use of isotopic labeling.

Hypothetical Derivatization Strategies for this compound

Assuming the successful synthesis of this compound, its structure offers several possibilities for derivatization, particularly at the nitrogen atoms.

N-Substitution Reactions and Their Theoretical Selectivity

The this compound molecule possesses two primary amine-like nitrogen atoms and one imine nitrogen, all of which could potentially be sites for substitution reactions. The selectivity of N-substitution would likely be influenced by the steric and electronic environment of each nitrogen atom.

The terminal nitrogen of the hydrazide moiety is expected to be the most nucleophilic and least sterically hindered, making it the most probable site for initial substitution under kinetically controlled conditions. Reactions with electrophiles such as alkyl halides or acyl chlorides would likely yield N'-substituted derivatives.

Achieving selective substitution at the other nitrogen atoms would present a greater challenge. The use of protecting groups might be necessary to block the more reactive terminal nitrogen, allowing for subsequent reactions at the other positions. The table below outlines potential substitution reactions and the expected major products.

| Electrophile | Reagent Example | Expected Major Product |

| Alkyl Halide | Methyl Iodide | N'-(2-methylpropanimidoyl)methanehydrazide |

| Acyl Chloride | Acetyl Chloride | N'-(2-methylpropanimidoyl)acetohydrazide |

| Isocyanate | Phenyl Isocyanate | 2-(2-methylpropanimidoyl)-N-phenylhydrazine-1-carboxamide |

Reactions at the Imidoyl Carbon

The imidoyl carbon in this compound is electrophilic and serves as a key site for nucleophilic attack and other transformations. The reactivity of this carbon is analogous to that observed in other imidoyl compounds, such as imidoyl chlorides and imidoylbenzotriazoles. arkat-usa.org

One of the primary reactions at the imidoyl carbon is nucleophilic substitution. Imidoyl chlorides, which can be considered activated precursors to structures like this compound, readily react with various nucleophiles. For instance, they react with water to form the corresponding amides, with hydrogen sulfide (B99878) to yield thioamides, and with amines to produce amidines. wikipedia.org While this compound does not possess a leaving group as reactive as a chloride, the potential for substitution exists, particularly if the hydrazide moiety can be protonated or otherwise activated to become a better leaving group.

C-Imidoylation reactions, which involve the formation of a carbon-carbon bond at the imidoyl carbon, have been reported for various imidoyl derivatives. arkat-usa.org These reactions typically involve the reaction of an imidoyl compound with a carbanion or an organometallic reagent. For example, imidoyl chlorides can undergo iron-catalyzed cross-coupling reactions with Grignard reagents. google.com Similarly, imidoylbenzotriazoles have been shown to react with the enolates of ketones and nitro compounds to afford β-enaminoketones and β-nitroenamines, respectively. arkat-usa.org These examples suggest that the imidoyl carbon of this compound could potentially react with strong carbon nucleophiles.

The table below summarizes representative C-imidoylation reactions of imidoyl derivatives, providing insight into the potential reactivity of this compound.

| Imidoyl Derivative | Nucleophile | Product Type | Reference |

| Imidoyl Chloride | Grignard Reagent | Imine | google.com |

| Imidoylbenzotriazole | Ketone Enolate | β-Enaminoketone | arkat-usa.org |

| Imidoylbenzotriazole | Nitroalkane | β-Nitroenamine | arkat-usa.org |

| Fluorinated Imidoyl Chloride | Sulfinylmethyl Carbanion | β-Iminosulfoxide | arkat-usa.org |

Cycloaddition Reactions Involving the Hydrazide Moiety

The hydrazide moiety in this compound can participate in cycloaddition reactions, a versatile class of reactions for the synthesis of heterocyclic compounds. The nitrogen atoms and the adjacent C=N double bond can act as components in various cycloaddition modes.

One relevant example is the [3+2] cycloaddition reaction. N-acylhydrazones, which share structural similarities with the imidohydrazide functionality, have been shown to undergo efficient [3+2] cycloaddition with dipolarophiles like dimethyl maleate (B1232345) under basic conditions. researchgate.net This reaction leads to the formation of pyrazolidine (B1218672) derivatives. researchgate.net It is conceivable that this compound, or its derivatives, could act as a 1,3-dipole precursor for similar cycloaddition reactions, providing a pathway to five-membered nitrogen-containing heterocycles.

The general scheme for a [3+2] cycloaddition involving a hydrazone-like species is depicted below:

Furthermore, the Kinugasa reaction, which involves the [3+2] cycloaddition of a nitrone with a terminal alkyne, offers another parallel. A highly stereoselective synthesis of chiral α-amino-β-lactams has been achieved via the Kinugasa reaction employing ynamides, where the key step is a [3+2] cycloaddition. nih.gov This highlights the potential of nitrogen-containing functional groups, like the one in this compound, to participate in powerful cycloaddition cascades for the construction of complex cyclic systems.

Stereochemical Considerations in this compound Synthesis and Derivatization

The introduction of chirality can be achieved through several strategies, including the use of chiral starting materials (chiral pool synthesis), chiral auxiliaries, or enantioselective catalysis. ethz.ch For instance, in the synthesis of related chiral α-fluoro-imides, a chiral oxazolidinone auxiliary was used to direct the facial selectivity of a fluorination reaction on a chiral enamide. nih.gov This substrate-controlled approach ensures the formation of a specific stereoisomer. nih.gov A similar strategy could be envisioned for the stereoselective synthesis of derivatives of this compound by attaching a chiral auxiliary to the hydrazide nitrogen.

Reagent-controlled stereoselective synthesis is another powerful approach. ethz.ch This involves the use of a chiral reagent or catalyst to induce enantioselectivity in a reaction. For example, various racemization-free coupling reagents have been developed for the asymmetric synthesis of chiral amides and peptides, which is relevant to the derivatization of the hydrazide portion of this compound. rsc.org

The table below outlines common strategies for achieving stereocontrol in chemical synthesis, which are applicable to the synthesis and derivatization of this compound.

| Strategy | Description | Example Application | Reference |

| Chiral Pool Synthesis | Utilizes enantiomerically pure starting materials derived from natural sources. | Synthesis starting from a chiral amino acid. | ethz.ch |

| Chiral Auxiliaries | A chiral group is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | Use of an oxazolidinone auxiliary for stereoselective fluorination. nih.gov | ethz.ch |

| Enantioselective Catalysis | A small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. | Asymmetric hydrogenation using a chiral metal catalyst. | ethz.ch |

| Racemization-Free Coupling | Use of specific reagents to form amide or peptide bonds without losing stereochemical integrity. | Application of specialized coupling reagents in peptide synthesis. rsc.org | rsc.org |

Advanced Spectroscopic and Crystallographic Characterization of 2 Methylpropanimidohydrazide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and dynamics of nuclei. For 2-Methylpropanimidohydrazide, NMR spectroscopy is crucial for confirming its molecular structure and investigating potential tautomeric equilibria.

Elucidation of Tautomeric Forms and Dynamic Processes

This compound can theoretically exist in at least two tautomeric forms: the imidohydrazide form (I) and the azinohydrazone form (II). These forms are in dynamic equilibrium, and their relative populations can be influenced by factors such as solvent polarity and temperature.

Imidohydrazide Form (I): Characterized by a C=N double bond within the imidoyl group.

Azinohydrazone Form (II): Characterized by a C=N double bond involving the hydrazone nitrogen.

¹H and ¹³C NMR spectroscopy can be used to identify the predominant tautomeric form in solution. The chemical shifts of the protons and carbons directly involved in the tautomerism, particularly the C=N carbon and the N-H protons, are expected to be significantly different for each tautomer. Variable temperature NMR studies can provide insights into the dynamics of the tautomeric exchange. As the temperature is increased, the rate of interconversion between the tautomers may increase, leading to the coalescence of distinct signals into a single averaged signal.

Predicted ¹H NMR Chemical Shifts (ppm) for Tautomers of this compound in CDCl₃

| Proton | Tautomer I (Imidohydrazide) | Tautomer II (Azinohydrazone) |

| CH(CH₃)₂ | 2.8 - 3.2 (septet) | 2.6 - 3.0 (septet) |

| CH(CH ₃)₂ | 1.1 - 1.3 (doublet) | 1.0 - 1.2 (doublet) |

| NH | 5.0 - 6.0 (broad s) | 7.5 - 8.5 (broad s) |

| NH₂ | 3.5 - 4.5 (broad s) | 4.0 - 5.0 (broad s) |

Predicted ¹³C NMR Chemical Shifts (ppm) for Tautomers of this compound in CDCl₃

| Carbon | Tautomer I (Imidohydrazide) | Tautomer II (Azinohydrazone) |

| C=N | 160 - 170 | 150 - 160 |

| C H(CH₃)₂ | 30 - 35 | 28 - 33 |

| CH(C H₃)₂ | 20 - 25 | 18 - 23 |

Advanced 2D NMR Techniques for Structural Confirmation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and confirming the connectivity of atoms within the this compound molecule.

COSY (Correlation Spectroscopy): A homonuclear correlation technique that reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the methine proton of the isopropyl group and the methyl protons, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): A heteronuclear correlation technique that shows correlations between protons and directly attached carbons (¹H-¹³C). This would allow for the direct assignment of the protonated carbons in the molecule. For instance, a cross-peak would be observed between the methine proton and the methine carbon of the isopropyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons (typically 2-3 bonds away). It is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For this compound, HMBC could show correlations between the methyl protons and the C=N carbon, as well as the methine carbon, providing crucial connectivity information.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₄H₁₁N₃), the predicted exact mass of the protonated molecule [M+H]⁺ would be used to confirm its elemental composition with high accuracy.

Predicted HRMS Data for this compound

| Ion | Predicted Exact Mass |

| [C₄H₁₁N₃ + H]⁺ | 102.1026 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides valuable structural information. The fragmentation of this compound is expected to proceed through characteristic pathways for hydrazides and imines.

Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

| m/z | Proposed Fragment Structure/Loss |

| 85 | [M - NH₃]⁺ |

| 71 | [M - N₂H₃]⁺ |

| 59 | [M - C₃H₇]⁺ |

| 43 | [C₃H₇]⁺ (Isopropyl cation) |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies. These two techniques are often complementary.

The IR and Raman spectra of this compound would be expected to show characteristic bands for N-H, C-H, C=N, and C-N bonds. The positions of these bands can also provide clues about the predominant tautomeric form. For example, the C=N stretching frequency would differ between the imidohydrazide and azinohydrazone tautomers.

Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency | Predicted Raman Intensity |

| N-H | Stretching (NH₂) | 3400 - 3200 (broad) | Medium |

| N-H | Stretching (NH) | 3300 - 3100 (broad) | Medium |

| C-H | Stretching (sp³) | 2970 - 2850 | Strong |

| C=N | Stretching | 1680 - 1640 | Strong |

| N-H | Bending (NH₂) | 1650 - 1580 | Medium |

| C-H | Bending (CH₃) | 1470 - 1430 | Medium |

| C-N | Stretching | 1250 - 1020 | Medium |

Characteristic Group Frequencies and Band Assignments

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. For a compound like this compound, the vibrational spectrum would be characterized by the stretching and bending modes of its constituent bonds.

Key expected vibrational modes for this compound would include:

N-H Stretching: The hydrazide moiety contains N-H bonds which typically exhibit strong to medium intensity bands in the IR spectrum, generally in the range of 3200-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding.

C=N Stretching: The imido group (C=N) would show a characteristic stretching vibration. This band is typically found in the 1640-1690 cm⁻¹ region of the IR spectrum.

N-N Stretching: The stretching vibration of the nitrogen-nitrogen single bond is expected to appear in the 1000-1200 cm⁻¹ range.

C-H Stretching and Bending: The methyl and isopropyl groups will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ (aliphatic C-H) and various bending (scissoring, rocking, wagging) vibrations in the 1350-1470 cm⁻¹ region.

For a related compound, benzohydrazide, experimental and theoretical studies have provided assignments for its vibrational modes. These can serve as a useful comparison for understanding the spectra of similar molecules.

| Vibrational Mode | Benzohydrazide (cm⁻¹) IR | Benzohydrazide (cm⁻¹) Raman |

| N-H Asymmetric Stretch | 3290 | - |

| N-H Symmetric Stretch | 3200 | - |

| C=O Stretch | 1660 | 1658 |

| N-H Bending | 1618 | 1615 |

| C-N Stretch | 1330 | 1332 |

| N-N Stretch | 1075 | 1078 |

This data is illustrative and based on studies of benzohydrazide.

Conformational Analysis via Vibrational Modes

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comchemistrysteps.com Vibrational spectroscopy can be a valuable tool in this analysis, as different conformers may exhibit distinct vibrational frequencies. libretexts.org

For this compound, rotation around the C-N and N-N single bonds could lead to different stable conformers. The relative energies of these conformers would be influenced by steric hindrance and intramolecular interactions. lumenlearning.com For instance, the orientation of the isopropyl group relative to the hydrazide moiety would define different rotational isomers.

In principle, a detailed conformational analysis would involve:

Computational Modeling: Predicting the stable conformers and their theoretical vibrational spectra.

Experimental Spectroscopy: Recording IR and Raman spectra under different conditions (e.g., in different solvents or at various temperatures).

Spectral Comparison: Comparing the experimental spectra with the calculated spectra to identify the presence of different conformers and potentially determine their relative populations.

Unfortunately, no specific studies on the conformational analysis of this compound using vibrational modes are currently available.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For this compound, the expected electronic transitions would likely involve the n → π* transition of the lone pair electrons on the nitrogen atoms of the C=N group and the π → π* transitions within the C=N double bond.

Generally, simple imidohydrazides are expected to have absorption maxima in the UV region. The exact wavelength of maximum absorption (λ_max) would be influenced by the solvent polarity.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules that absorb UV light are fluorescent. For a molecule to fluoresce, it must have a rigid structure and deactivation pathways (like vibrational relaxation) should not dominate over radiative emission.

Without experimental data for this compound, we can only speculate on its electronic spectral properties. Data from the NIST WebBook for a related simple molecule, acethydrazide, shows a UV absorption maximum at 208 nm in water. nist.gov This provides a basic reference point for the potential UV-Vis absorption of similar small hydrazide compounds.

X-ray Crystallography of this compound and its Cocrystals/Salts

Determination of Solid-State Molecular Conformation

In the absence of a crystal structure for the title compound, we can look at the structures of related hydrazide derivatives. For instance, the crystal structure of 4-[(4-methylbenzyl)oxy]benzohydrazide reveals specific orientations of the carbohydrazide (B1668358) moiety that are stabilized by the crystal packing. iucr.org

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules pack in a crystal is determined by a variety of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and dipole-dipole interactions. ias.ac.inrsc.orgmdpi.comnih.gov The hydrazide and imido groups in this compound are capable of acting as both hydrogen bond donors (the N-H groups) and acceptors (the lone pairs on the nitrogen atoms).

Therefore, it is highly probable that the crystal structure of this compound would be dominated by a network of intermolecular hydrogen bonds. These interactions would likely link the molecules into chains, sheets, or more complex three-dimensional architectures. researchgate.net Analysis of the crystal structures of numerous hydrazide and hydrazone derivatives confirms the prevalence of N-H···O and N-H···N hydrogen bonds in directing the supramolecular assembly. iucr.orgnih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of 2 Methylpropanimidohydrazide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for investigating the electronic properties and reactivity of molecules. For 2-methylpropanimidohydrazide, such studies would be invaluable for understanding its ground and excited state properties.

Density Functional Theory (DFT) Studies on Ground State Properties

No specific DFT studies on the ground state properties of this compound have been reported. Such research would typically involve optimizing the molecular geometry to find the most stable three-dimensional arrangement of its atoms. From this, a wealth of information could be derived, including electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and the Lowest Unoccupied Molecular Orbital - LUMO), and the dipole moment. These properties are crucial for predicting the molecule's reactivity and interaction with other chemical species.

Ab Initio Methods for Excited State Characterization

Similarly, there is a lack of published research employing Ab Initio methods to characterize the excited states of this compound. These computationally intensive methods could provide precise insights into the molecule's behavior upon absorption of light, including the nature of its electronic transitions and potential photochemical reactivity.

Molecular Dynamics Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, have not been specifically applied to this compound in available literature. MD simulations would be instrumental in exploring its conformational landscape—the various shapes the molecule can adopt through bond rotations. Understanding these conformations is key to comprehending its biological activity and physical properties. Furthermore, simulations in different solvents would reveal how the molecule's structure and dynamics are influenced by its environment.

Prediction of Spectroscopic Parameters via Computational Methods

While experimental spectroscopic data for this compound may exist, computational predictions of its spectroscopic parameters (e.g., NMR, IR, UV-Vis spectra) are not found in current research. Such computational studies would complement experimental findings by helping to assign spectral peaks to specific molecular vibrations or electronic transitions. It has been noted that specific studies detailing the UV-Vis absorption maximum (λmax) of isobutyric acid hydrazide are not widely reported.

Reaction Mechanism Elucidation through Transition State Calculations

The reactivity of hydrazides is of significant interest in organic synthesis. However, computational studies elucidating the reaction mechanisms of this compound, including the calculation of transition state structures and activation energies, are absent from the scientific literature. These calculations are fundamental for understanding the kinetics and thermodynamics of chemical reactions involving this compound.

QSAR/QSPR Modeling for Structure-Property Relationships

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physical properties. There are currently no published QSAR or QSPR models that specifically include this compound. Developing such models would require a dataset of related compounds with known activities or properties, which could then be used to predict the behavior of new, unsynthesized derivatives.

Applications of 2 Methylpropanimidohydrazide in Organic Synthesis and Materials Science

Use as a Building Block in Heterocyclic Synthesis

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. The synthesis of nitrogen-containing heterocycles is a particularly active area of research.

Synthesis of Nitrogen-Containing Heterocycles

The structure of 2-Methylpropanimidohydrazide, containing a reactive hydrazide moiety and an imine-like C=N bond, theoretically makes it a plausible precursor for the synthesis of various nitrogen-containing heterocycles such as pyrazoles, triazoles, or pyrimidines. The hydrazide group can react with dicarbonyl compounds or other bifunctional electrophiles to form heterocyclic rings. However, a detailed search of the scientific literature did not yield specific examples of the synthesis of nitrogen-containing heterocycles using this compound as a starting material.

Ring-Closing Reactions with Various Electrophiles

Ring-closing reactions are fundamental in the synthesis of cyclic compounds. The nucleophilic nature of the hydrazide nitrogen atoms in this compound suggests that it could undergo intramolecular or intermolecular cyclization reactions with suitable electrophiles. For instance, reaction with α,β-unsaturated ketones or esters could potentially lead to the formation of five- or six-membered heterocyclic rings. Despite this theoretical potential, specific research detailing ring-closing reactions of this compound with various electrophiles is not available in the current body of scientific literature.

Role as a Ligand Precursor in Coordination Chemistry

The nitrogen and oxygen atoms in this compound possess lone pairs of electrons, making them potential donor sites for coordination with metal ions. As such, it could theoretically act as a bidentate or even a bridging ligand in the formation of coordination complexes. The resulting metal complexes could have interesting catalytic or material properties. However, there are no specific studies found that report the synthesis and characterization of metal complexes using this compound as a ligand precursor.

Potential in Polymer Chemistry as a Monomer or Cross-linking Agent

Polymers are large molecules composed of repeating structural units. The bifunctional nature of this compound, with its two reactive nitrogen-containing groups, suggests it could potentially be used as a monomer in polymerization reactions, for example, in the synthesis of polyamides or other nitrogen-containing polymers. Alternatively, it could act as a cross-linking agent to modify the properties of existing polymers. A review of the literature, however, did not reveal any published research on the use of this compound as a monomer or cross-linking agent in polymer chemistry.

Applications in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The hydrogen bonding capabilities of the N-H and C=O groups in this compound suggest its potential to participate in the formation of well-ordered supramolecular structures through self-assembly. These structures could have applications in areas such as crystal engineering and the development of functional materials. Nevertheless, specific examples or detailed studies on the application of this compound in supramolecular chemistry and self-assembly are not documented in the available scientific literature.

While the chemical structure of this compound suggests a range of potential applications in organic synthesis and materials science, a thorough review of the current scientific literature reveals a lack of specific, documented examples in the areas of heterocyclic synthesis, coordination chemistry, polymer chemistry, and supramolecular chemistry. Further research would be necessary to explore and validate the potential of this compound in these fields.

Mechanistic Aspects of Biological Interactions and Pharmacological Potential of 2 Methylpropanimidohydrazide Derivatives

Design and Synthesis of 2-Methylpropanimidohydrazide-Based Bioactive Scaffolds

The design of bioactive scaffolds based on this compound commences with the strategic consideration of its inherent chemical functionalities. The core structure, featuring a terminal hydrazide group and an imidoyl moiety, offers multiple points for chemical modification to generate a library of diverse derivatives. The synthesis of such scaffolds typically involves a multi-step approach, beginning with the activation of isobutyric acid, followed by reaction with hydrazine (B178648) to form the corresponding hydrazide. Subsequent transformation of the hydrazide into the imidohydrazide can be achieved through various established synthetic protocols.

The generation of bioactive scaffolds from this core structure involves the introduction of various pharmacophoric groups. nih.gov These modifications are designed to enhance the molecule's interaction with specific biological targets, improve its pharmacokinetic profile, or modulate its physicochemical properties. For instance, the terminal nitrogen of the hydrazide can be condensed with a range of aldehydes or ketones to form hydrazones, a class of compounds known for their broad spectrum of biological activities. hygeiajournal.commdpi.com Similarly, the amino group of the imidohydrazide can be acylated or alkylated to introduce further diversity. The choice of substituents is often guided by computational modeling and a deep understanding of the target's binding site. nih.gov

Table 1: Representative Synthetic Strategies for this compound Derivatives

| Derivative Type | General Synthetic Approach | Key Reagents and Conditions | Potential for Diversity |

| Hydrazones | Condensation of 2-methylpropanohydrazide with aldehydes/ketones | Acid or base catalysis, various solvents | High, through variation of the aldehydic or ketonic component |

| N-Acyl Derivatives | Acylation of the terminal amino group | Acyl chlorides, anhydrides, or carboxylic acids with coupling agents | High, through variation of the acylating agent |

| N-Alkyl Derivatives | Reductive amination or direct alkylation | Alkyl halides, borohydrides | Moderate, depending on the reactivity of the starting materials |

| Heterocyclic Adducts | Cyclocondensation reactions with bifunctional reagents | Dicarbonyl compounds, α,β-unsaturated ketones | High, leading to the formation of pyrazoles, pyridazines, etc. |

In Vitro Studies on Specific Enzyme Inhibition or Receptor Modulation

Derivatives of this compound are being investigated for their potential to interact with a variety of biological targets, including enzymes and receptors. nih.gov The hydrazide and imidoyl functionalities can participate in hydrogen bonding, electrostatic interactions, and coordination with metal ions within the active sites of enzymes. nih.gov

Understanding the precise mechanism of how these derivatives bind to their targets is crucial for rational drug design. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into the binding mode. For instance, if a derivative is found to inhibit a specific metalloenzyme, these studies could reveal how the imidohydrazide moiety chelates the metal ion in the active site. Kinetic studies are also essential to determine the type of inhibition (e.g., competitive, non-competitive, or uncompetitive), which provides further clues about the binding mechanism. youtube.com

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. nih.govmdpi.commdpi.comdrugdesign.orgresearchgate.net By systematically modifying the structure of the this compound scaffold and evaluating the biological activity of the resulting analogues, researchers can identify key structural features required for interaction with the target. For example, SAR studies might reveal that introducing an aromatic ring at a specific position enhances binding affinity due to favorable pi-stacking interactions with aromatic amino acid residues in the binding pocket. drugdesign.org

Table 2: Hypothetical SAR Data for this compound Derivatives Targeting a Kinase

| Compound ID | Modification on Scaffold | IC₅₀ (nM) | Interpretation |

| 2-MP-H (Parent) | Unsubstituted | >10,000 | Parent scaffold has low intrinsic activity. |

| 2-MP-H-Ph | Phenyl group on terminal nitrogen | 5,200 | Aromatic substitution shows a slight increase in activity. |

| 2-MP-H-4-ClPh | 4-Chlorophenyl group | 850 | Electron-withdrawing group enhances potency. |

| 2-MP-H-4-OMePh | 4-Methoxyphenyl group | 3,100 | Electron-donating group is less favorable. |

| 2-MP-H-Naphthyl | Naphthyl group | 250 | Extended aromatic system significantly improves activity. |

Cellular Mechanisms of Action for Antiproliferative or Antimicrobial Effects

Several hydrazide-containing compounds have demonstrated antiproliferative and antimicrobial activities. nih.govmdpi.com The cellular mechanisms underlying these effects can be multifaceted. For derivatives of this compound, potential mechanisms could include the induction of apoptosis, cell cycle arrest, or the inhibition of essential microbial enzymes. nih.govnih.gov For instance, some nitroimidazole-based compounds, which share some structural similarities with potential derivatives, have been shown to be selectively toxic to hypoxic cancer cells by undergoing bioreductive activation. researchgate.net Similar mechanisms could be explored for appropriately substituted this compound analogues.

Prodrug Strategies and Metabolic Transformations of this compound Analogues

The prodrug approach is a valuable strategy for improving the pharmacokinetic properties of a drug candidate, such as its solubility, permeability, or metabolic stability. nih.govnih.govresearchgate.netmdpi.com The this compound scaffold offers several handles for the attachment of promoieties that can be cleaved in vivo to release the active drug. For example, the terminal amino group could be masked with a bioreversible protecting group that is enzymatically cleaved.

In Silico Drug Design and Molecular Docking Studies

Computational methods play a pivotal role in modern drug discovery. nih.govclick2drug.orgfums.ac.irresearchgate.net In silico techniques, such as molecular docking, can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a target protein. nih.govresearchgate.netnih.govmdpi.comnih.govmdpi.com These studies can help prioritize which derivatives to synthesize and test, thereby saving time and resources.

Molecular docking simulations can provide a virtual representation of the ligand-receptor complex, highlighting key interactions such as hydrogen bonds and hydrophobic contacts. nih.gov This information is invaluable for guiding the design of new analogues with improved binding characteristics.

Table 3: Example of Molecular Docking Results for this compound Derivatives against a Hypothetical Target

| Compound ID | Docking Score (kcal/mol) | Predicted Key Interactions |

| 2-MP-H-4-ClPh | -8.5 | Hydrogen bond with Ser-152, pi-pi stacking with Phe-280 |

| 2-MP-H-4-OMePh | -7.2 | Hydrogen bond with Ser-152 |

| 2-MP-H-Naphthyl | -9.1 | Pi-pi stacking with Phe-280 and Trp-84, hydrophobic interactions |

Analytical Method Development for 2 Methylpropanimidohydrazide in Complex Matrices

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone of separating and quantifying 2-Methylpropanimidohydrazide from related substances and matrix components. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends largely on the compound's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) Method Development

Given the polar nature of this compound, HPLC is the preferred technique for its analysis. The primary challenge is achieving adequate retention on conventional reversed-phase columns. nih.govhplc.eu

Stationary Phase Selection: Standard C18 columns often provide insufficient retention for highly polar analytes, which may elute near the solvent front. fishersci.com Therefore, alternative stationary phases are necessary. Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful alternative for separating polar compounds. nih.gov HILIC columns, such as those with amide or unbonded silica (B1680970) phases, utilize a high organic mobile phase to create a water-rich layer on the stationary phase surface, facilitating the retention of polar molecules. elementlabsolutions.com Another approach is the use of modern reversed-phase columns designed for polar analytes, which incorporate polar end-capping or embedded polar groups to enhance retention in highly aqueous mobile phases. hplc.eu

Mobile Phase Optimization: For HILIC separations, the mobile phase typically consists of a high percentage of an organic solvent (like acetonitrile) and a smaller percentage of an aqueous buffer. thermofisher.com Gradient elution, starting with a high organic content and increasing the aqueous portion, is used to elute analytes. nih.gov The pH and ionic strength of the aqueous component, often controlled with volatile buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate, are critical for achieving good peak shape and reproducibility, especially for ionizable compounds. nih.gov

Detection: A Diode Array Detector (DAD) or a simple UV detector can be used if the molecule possesses a suitable chromophore. If not, universal detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are viable alternatives. helixchrom.com

Interactive Data Table: Illustrative HPLC Method Parameters for this compound

| Parameter | HILIC Method | Polar-Reversed Phase Method |

| Column | BEH Amide, 2.1 x 100 mm, 1.7 µm | C18 with Polar End-capping, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile |

| Gradient | 95% to 50% B over 10 min | 5% to 40% B over 15 min |

| Flow Rate | 0.3 mL/min | 1.0 mL/min |

| Column Temp. | 40°C | 30°C |

| Detector | UV at 210 nm or ELSD | UV at 210 nm or CAD |

| Injection Vol. | 2 µL | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by GC is generally not feasible due to its low volatility and polar nature. nih.gov Therefore, a derivatization step is required to convert the analyte into a more volatile and thermally stable compound. libretexts.orggcms.cz

Derivatization Reactions: Silylation is a common and effective derivatization technique for compounds containing active hydrogen atoms (e.g., in -NH2 or -OH groups). unina.it Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups, thereby increasing volatility and suitability for GC analysis. unina.ityoutube.com The reaction is typically performed in an aprotic solvent at an elevated temperature to ensure completion. unina.it

GC Conditions: A non-polar or mid-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), is generally suitable for separating the silylated derivatives. wiley.com The oven temperature program is optimized to ensure separation from reagent byproducts and other matrix components.

Interactive Data Table: Example GC Method Parameters for Derivatized this compound

| Parameter | Value |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Reaction Conditions | 70°C for 30 minutes |

| GC Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium at 1.2 mL/min |

| Inlet Temperature | 250°C (Splitless mode) |

| Oven Program | Start at 80°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Trace Analysis and Metabolite Identification

For trace-level quantification and structural elucidation of metabolites, the high sensitivity and selectivity of mass spectrometry (MS) coupled with chromatographic separation are indispensable.

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for analyzing polar compounds like this compound. nih.govrsc.org Electrospray ionization (ESI) is the most common ionization technique for such molecules, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+ with minimal fragmentation. drugtargetreview.comwikipedia.orglibretexts.org This is highly advantageous for quantitative analysis. By coupling the HPLC methods described above with a mass spectrometer, extremely low detection limits (in the picogram to femtogram range) can be achieved.

For metabolite identification, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]+ ion is isolated and fragmented to produce a characteristic pattern of product ions, which provides structural information about the metabolite. drugtargetreview.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, enabling the determination of elemental compositions for both the parent molecule and its fragments. drugtargetreview.com

GC-MS: Following derivatization, GC-MS provides excellent chromatographic resolution and is a powerful tool for identifying unknown compounds. nih.gov The standard ionization technique is electron ionization (EI), which generates reproducible fragmentation patterns that can be searched against extensive spectral libraries (e.g., NIST) for compound identification. nih.gov

Spectrophotometric and Electrochemical Methods for Detection

While chromatographic methods are preferred for their specificity, spectrophotometric and electrochemical methods can offer simpler and more rapid alternatives for quantification when selectivity is not a major concern.

Spectrophotometric Methods: These methods typically require a derivatization reaction to produce a colored product that can be measured with a UV-Visible spectrophotometer. The hydrazide functional group can react with various reagents, such as trinitrobenzenesulfonic acid (TNBS) or aldehydes like 5-nitro-2-furaldehyde, to form chromogens with strong absorbance in the visible region. researchgate.netnih.govresearchgate.net The reaction conditions (pH, temperature, and time) must be carefully optimized to ensure a complete and reproducible reaction. researchgate.net

Electrochemical Methods: The hydrazine (B178648) moiety in this compound is electrochemically active and can be oxidized at an electrode surface. acs.orgrsc.org Techniques like cyclic voltammetry or square-wave voltammetry can be used to study the oxidation potential and develop a quantitative method. rsc.org Electrochemical detectors coupled with HPLC can provide high sensitivity and selectivity for electroactive compounds, offering an alternative to UV or MS detection.

Validation of Analytical Methods (Accuracy, Precision, Sensitivity)

Validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. loesungsfabrik.de The validation parameters are defined by international guidelines such as ICH Q2(R1). gmp-compliance.orgfda.govfda.gov

Accuracy: This is the closeness of the test results to the true value. It is determined by analyzing samples with known concentrations of this compound (e.g., spiked placebo) and calculating the percent recovery.

Precision: This measures the degree of scatter between a series of measurements from the same homogeneous sample. It is evaluated at three levels:

Repeatability: Analysis under the same operating conditions over a short interval.

Intermediate Precision: Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

Reproducibility: Analysis between different laboratories.

Sensitivity: This is established through the Limit of Detection (LOD) , the lowest amount of analyte that can be detected but not necessarily quantified, and the Limit of Quantitation (LOQ) , the lowest amount that can be determined with acceptable precision and accuracy.

Other key validation parameters include specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity (the ability to produce results directly proportional to the analyte concentration), range (the interval over which the method is precise, accurate, and linear), and robustness (the capacity to remain unaffected by small, deliberate variations in method parameters). loesungsfabrik.de

Interactive Data Table: Summary of Typical Validation Acceptance Criteria (ICH Q2(R1))

| Validation Parameter | Acceptance Criteria for Assay |

| Accuracy | Recovery typically within 98.0% - 102.0% |

| Precision (RSD) | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%) |

| Linearity (r²) | Correlation coefficient (r²) ≥ 0.999 |

| Range | Typically 80% to 120% of the test concentration |

| Specificity | No interference from placebo or related substances at the analyte retention time |

| Robustness | Results remain within acceptable limits despite minor changes in parameters (e.g., pH ±0.2, column temp. ±5°C) |

Environmental and Safety Considerations in the Handling and Disposal of 2 Methylpropanimidohydrazide

Degradation Pathways and Environmental Fate

The environmental persistence and transformation of 2-methylpropanimidohydrazide are critical to understanding its potential impact. The primary degradation pathways for similar compounds include oxidation, biodegradation, and photodegradation.

Oxidation: Hydrazine (B178648) and its derivatives are known to be strong reducing agents and are susceptible to oxidation. croneri.co.uk In the atmosphere, they can degrade rapidly through reactions with ozone and hydroxyl radicals, with half-lives ranging from minutes to several hours. cdc.gov In aqueous environments, the rate of oxidation is influenced by factors such as pH, the presence of oxygen, and metal ions which can act as catalysts. dtic.milresearchgate.net The reaction of 1,1-dimethylhydrazine (B165182) with dissolved oxygen in water can produce by-products including dimethylnitrosamine, formaldehyde, and dimethylamine. cdc.gov

Biodegradation: The susceptibility of this compound to microbial degradation is another important factor in its environmental fate. While high concentrations of hydrazine can be toxic to microorganisms, biodegradation can be a significant removal process at lower concentrations in both water and soil. cdc.govmdpi.com Some bacteria, such as Pseudomonas spp., can utilize hydrazine as a nitrogen source. mdpi.com Research has also identified a novel hydrazidase enzyme in Microbacterium sp. that can hydrolyze acylhydrazides. nih.gov However, the inherent bacterial toxicity of some hydrazines means that biodegradation from spills may not be significant at high concentrations. dtic.mil

Photodegradation: Exposure to light, particularly ultraviolet (UV) radiation, can also contribute to the degradation of hydrazide compounds. Photocatalytic methods using materials like titanium dioxide have been explored for the decomposition of hydrazine in aqueous solutions to produce hydrogen gas. mdpi.commdpi.comresearchgate.net Visible light has also been shown to induce the cleavage of N-N bonds in aromatic hydrazines and hydrazides. nih.gov

The potential for bioaccumulation of this compound is expected to be low due to the rapid degradation observed in related compounds and their generally low octanol-water partition coefficients. cdc.gov

| Degradation Pathway | Description | Influencing Factors |

| Oxidation | Reaction with oxidizing agents, primarily oxygen, ozone, and hydroxyl radicals. croneri.co.ukcdc.gov | pH, presence of catalysts (e.g., metal ions), concentration of oxidants. dtic.milresearchgate.net |

| Biodegradation | Breakdown by microorganisms. cdc.govmdpi.com | Concentration of the compound, presence of adapted microbial populations, soil and water conditions. dtic.milosti.gov |

| Photodegradation | Decomposition upon exposure to light, particularly UV radiation. mdpi.comnih.gov | Wavelength and intensity of light, presence of photosensitizers or photocatalysts. mdpi.comresearchgate.net |

Safe Handling Protocols and Occupational Exposure Limits

Given the potential hazards associated with hydrazide compounds, strict adherence to safe handling protocols is essential to minimize occupational exposure.

Engineering Controls: Operations involving this compound should be conducted in well-ventilated areas. The use of a fume hood or glove box is highly recommended, especially when handling the pure substance or concentrated solutions, to minimize inhalation exposure. nd.educharlotte.edu

Personal Protective Equipment (PPE): Appropriate PPE must be worn at all times when handling this compound. This includes:

Eye Protection: Chemical safety goggles or a face shield. nd.educharlotte.edu

Hand Protection: Chemical-resistant gloves, such as neoprene or nitrile. It is crucial to consult the glove manufacturer's compatibility chart. nd.edu

Body Protection: A flame-resistant lab coat and, in some cases, a chemical-resistant apron. charlotte.edu Clothing made of cotton is preferable to synthetic materials that can generate static electricity. h2tools.org

Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator should be used. nd.edu

Hygiene Practices: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling. Contaminated clothing should be removed immediately and laundered before reuse. Leather items, such as shoes, that become contaminated should be discarded as they cannot be effectively decontaminated. arxada.com

Spill Response: In the event of a spill, the area should be isolated and all sources of ignition removed. arxada.com For small spills, absorbent materials can be used for containment. The spilled material should then be neutralized. A common method for neutralizing hydrazine spills is to dilute the material with water to a concentration of 5% or less and then treat it with an equal volume of a 5% calcium hypochlorite (B82951) or sodium hypochlorite solution. arxada.com The neutralized material should be collected in a suitable container for proper disposal. arxada.com For larger spills, emergency services should be contacted.

Occupational Exposure Limits (OELs): OELs are established to protect workers from the adverse health effects of chemical exposure. While specific OELs for this compound have not been established, the limits for related compounds like hydrazine can serve as a conservative guide. Various organizations set OELs, including:

Permissible Exposure Limit (PEL): Set by the Occupational Safety and Health Administration (OSHA).

Recommended Exposure Limit (REL): Recommended by the National Institute for Occupational Safety and Health (NIOSH).

Threshold Limit Value (TLV): Recommended by the American Conference of Governmental Industrial Hygienists (ACGIH).

These limits are typically expressed as a time-weighted average (TWA) for an 8-hour workday, a short-term exposure limit (STEL) for a 15-minute period, or a ceiling limit that should not be exceeded at any time.

| Control Measure | Description |

| Engineering Controls | Use of fume hoods, glove boxes, and adequate ventilation to minimize airborne concentrations. nd.educharlotte.edu |

| Personal Protective Equipment (PPE) | Chemical safety goggles, face shield, chemical-resistant gloves, flame-resistant lab coat, and respiratory protection as needed. nd.educharlotte.eduh2tools.org |

| Hygiene Practices | Avoid direct contact, no eating/drinking/smoking in work areas, and thorough hand washing. arxada.com |

| Spill Response | Isolate the area, remove ignition sources, contain the spill, neutralize with an oxidizing agent (e.g., hypochlorite solution), and collect for disposal. arxada.com |

Waste Management and Green Disposal Methods

Proper disposal of this compound and its waste is crucial to prevent environmental contamination. Wastes containing hydrazine and its derivatives are often classified as hazardous waste. nih.govwku.eduepa.govecfr.gov

Conventional Disposal Methods:

Incineration: A common method for the disposal of hydrazine-containing waste is liquid injection or fluidized bed incineration. nih.gov This process should be carried out in a licensed facility equipped with afterburners and scrubbers to treat the exhaust gases. inchem.org

Chemical Treatment: Before disposal, chemical treatment can be employed to reduce the hazard of the waste. Oxidation with agents like sodium hypochlorite, calcium hypochlorite, or hydrogen peroxide can be used to destroy hydrazine in dilute aqueous solutions. arxada.comnih.gov It is important to note that incomplete reactions can sometimes lead to the formation of hazardous by-products, such as N-nitrosoalkylamines from the reaction of 1,1-dimethylhydrazine with hypochlorite. nih.gov

Green Disposal and Waste Reduction Methods: In line with the principles of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis and disposal of hydrazide compounds.

Greener Synthesis: The development of solvent-free, microwave-assisted synthesis methods for hydrazides can significantly reduce waste generation at the source. egranth.ac.inresearchgate.netmdpi.comminarjournal.com

Alternative Oxidation: Ozonation has been shown to be effective in reducing the concentration of hydrazine fuels and their by-products in wastewater to environmentally acceptable levels. nih.gov

Bioremediation: As previously mentioned, biodegradation can be a viable treatment for wastewaters containing low concentrations of hydrazine. nih.gov

Novel Remediation Techniques: Research is ongoing into novel methods for remediating hydrazine-contaminated materials. One such method involves the use of a dicarbonyl compound to convert hydrazine into a more stable organic compound that can then undergo microbiological degradation. google.com

All waste disposal must be conducted in accordance with federal, state, and local regulations.

| Disposal Method | Description | Considerations |

| Incineration | High-temperature destruction of the chemical waste. nih.govinchem.org | Must be performed in a licensed facility with appropriate emission controls. |

| Chemical Treatment | Oxidation using agents like hypochlorite or hydrogen peroxide to break down the compound. arxada.comnih.gov | The reaction should be carried out in dilute solutions to control heat generation. Incomplete reactions may produce hazardous by-products. arxada.comnih.gov |

| Ozonation | Use of ozone to oxidize and degrade the compound in wastewater. nih.gov | Can effectively reduce concentrations to environmentally acceptable levels. |

| Bioremediation | Use of microorganisms to break down the compound in contaminated water or soil. nih.gov | Generally effective only at low concentrations due to the toxicity of hydrazines to microbes. mdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-methylpropanimidohydrazide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves hydrazine derivatives reacting with carbonyl-containing precursors under controlled pH and temperature. For example, analogous hydrazide syntheses use acid-catalyzed condensation (e.g., HCl) to form the hydrazide bond . Yield optimization may require varying stoichiometric ratios (e.g., 1:1 to 1:2 for hydrazine:carbonyl precursor) and monitoring reaction progress via TLC or HPLC. Purity is enhanced through recrystallization in ethanol/water mixtures or column chromatography using silica gel .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with characteristic peaks for imine (δ 7.5–8.5 ppm) and hydrazide (δ 2.0–3.0 ppm) protons. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, 0.1% TFA in mobile phase) assesses purity ≥95% . Differential Scanning Calorimetry (DSC) can determine thermal stability, with decomposition temperatures reported in NIST datasets .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, melting point) of this compound?

- Methodological Answer : Cross-validate data using standardized protocols. For example, solubility studies should specify solvent systems (e.g., water, DMSO) and temperatures. Conflicting melting points may arise from polymorphic forms; X-ray crystallography or DSC can resolve these variations. Always reference calibration standards (e.g., NIST-certified reference materials) to ensure reproducibility .

Advanced Research Questions

Q. What experimental strategies can elucidate the reaction mechanism of this compound formation in non-aqueous media?

- Methodological Answer : Isotopic labeling (e.g., ¹⁵N-labeled hydrazine) combined with kinetic studies (UV-Vis monitoring) can track intermediate formation. Computational methods (DFT calculations) model transition states and activation energies. For example, a recent study on analogous hydrazides identified rate-limiting steps involving proton transfer in aprotic solvents .

Q. How do structural modifications (e.g., substituent effects) impact the bioactivity of this compound derivatives?

- Methodological Answer : Perform Structure-Activity Relationship (SAR) studies by synthesizing analogs with varying alkyl/aryl groups. Test bioactivity using in vitro assays (e.g., enzyme inhibition IC₅₀ measurements with positive/negative controls). Statistical analysis (ANOVA, p < 0.05) identifies significant trends, while molecular docking predicts binding interactions .

Q. What methodologies address contradictions in reported biological activity data for this compound across studies?

- Methodological Answer : Standardize assay conditions (e.g., cell line selection, incubation time) and validate results via orthogonal assays (e.g., fluorescence-based vs. colorimetric). Meta-analyses of published data should account for variables like compound purity (HPLC-verified ≥98%) and solvent effects (DMSO concentration ≤0.1%). Transparent reporting of statistical power and effect sizes is critical .

Q. How can researchers design robust stability studies for this compound under varying environmental conditions?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis detects degradation products. For photostability, expose samples to UV light (ICH Q1B guidelines) and monitor via LC-MS. Data should include degradation kinetics (pseudo-first-order rate constants) and Arrhenius plots for shelf-life prediction .

Data Presentation and Validation Guidelines

- Statistical Reporting : Always specify significance thresholds (e.g., p < 0.05 with t-test or ANOVA) and avoid overreporting precision (e.g., report IC₅₀ as 10.2 μM ± 0.3, not 10.234 μM) .

- Spectral Data : Include raw NMR/MS files in supplementary materials, annotated with key peaks .

- Conflict Resolution : Replicate experiments in triplicate and use Bland-Altman plots to assess inter-study variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。